molecular formula C13H17NO B13070778 1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13070778
M. Wt: 203.28 g/mol
InChI Key: XSFMTRWUIIEIBY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is a chemical research compound offered for investigative use in biochemical and pharmacological studies. This compound is of significant interest in neuroscience research due to its structural relationship to a class of compounds known as 2-aminopentanophenones, which have been identified as promising monoamine uptake inhibitors . Specifically, research on analogous structures indicates potential activity on key neurotransmitter transporters in the mammalian system, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), with little effect on serotonin trafficking . This selective mechanism suggests its value as a research tool for scientists studying the dopaminergic and noradrenergic systems, which are essential for neurotransmission and have profound effects on a multitude of pharmacological outcomes . Applications for this compound include in vitro binding assays, uptake inhibition studies, and investigations into the mechanisms of CNS stimulants. It is critical to note that the pharmacological activity can be highly enantiomer-specific; for related compounds, the S-enantiomer has been found to be the most biologically active . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)13(15)9-12-3-2-8-14-12/h4-7,12,14H,2-3,8-9H2,1H3

InChI Key

XSFMTRWUIIEIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCN2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation to Prepare Aryl Ketone

The starting aryl ketone, 1-(4-methylphenyl)pentan-1-one, is prepared via Friedel-Crafts acylation of toluene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds with high regioselectivity to yield the ketone intermediate.

Step Reagents & Conditions Outcome
1 Toluene + valeroyl chloride, AlCl3 1-(4-methylphenyl)pentan-1-one (ketone)

α-Bromination of the Ketone

The ketone is selectively brominated at the α-position using bromine in the presence of catalytic aluminum trichloride. This step avoids ring bromination and yields the α-bromoketone intermediate quantitatively.

Step Reagents & Conditions Outcome
2 Ketone + Br2, AlCl3 (catalytic) α-Bromo-1-(4-methylphenyl)pentan-1-one

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone is reacted with pyrrolidine at room temperature in an ether solvent (e.g., diethyl ether or ethanol). The nucleophilic pyrrolidine displaces the bromine atom to form the pyrrolidinyl ethanone.

Step Reagents & Conditions Outcome
3 α-Bromoketone + Pyrrolidine, Et2O, rt 1-(4-methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one

The reaction mixture is worked up by partitioning between water and ether, followed by acid-base extraction to isolate the free base of the product. The product can be purified by recrystallization from ethanol/ether mixtures.

Resolution of Enantiomers

The racemic mixture of the pyrrolidinyl ethanone can be resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid in refluxing ethanol. Recrystallization from dichloromethane/hexane yields a diastereomerically pure salt, which upon treatment with aqueous sodium carbonate and acidification affords the optically pure compound.

Step Reagents & Conditions Outcome
4 Racemic pyrrolidinyl ethanone + dibenzoyl-D-tartaric acid, reflux ethanol Diastereomeric salt formation
5 Recrystallization (CH2Cl2/hexane) Diastereomeric enrichment (>95% d.e.)
6 Treatment with Na2CO3 and HCl Optically pure this compound

Alternative Synthetic Routes and Variations

  • Organometallic Addition : Reaction of aryl ketones with organomagnesium reagents (e.g., n-butylmagnesium chloride) followed by acidic hydrolysis can afford various ketone intermediates for further elaboration.
  • Coupling Reactions : Sonogashira and Stille couplings have been employed to introduce heterocyclic substituents on related pyrrolidinyl ketones, demonstrating the versatility of the synthetic approach.
  • Demethylation : Boron tribromide (BBr3) can be used to demethylate methoxy-substituted analogs, enabling further functionalization.

Summary of Key Reaction Conditions

Reaction Step Reagents & Solvents Temperature Time Yield/Notes
Friedel-Crafts Acylation Toluene, valeroyl chloride, AlCl3 0–25 °C Several hours High yield ketone intermediate
α-Bromination Bromine, AlCl3 (catalyst), solvent 0–25 °C 1–2 hours Quantitative yield α-bromoketone
Nucleophilic substitution Pyrrolidine, Et2O or EtOH Room temperature 1–24 hours Efficient formation of target compound
Resolution of racemate Dibenzoyl-D-tartaric acid, EtOH Reflux Minutes to hours >95% diastereomeric excess

Research Findings and Observations

  • The α-bromination step is highly selective for the α-position without affecting the aromatic ring.
  • The nucleophilic substitution with pyrrolidine proceeds smoothly at ambient temperature, forming the pyrrolidinyl ethanone in excellent yield.
  • The resolution method using dibenzoyl-D-tartaric acid is effective in obtaining enantiomerically enriched compounds, confirmed by NMR and X-ray crystallography.
  • The synthetic route is adaptable to various aryl and heteroaryl ketones, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Aryl-Substituted Ethanone Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
1-(4-Methylphenyl)-2-(pyridin-4-yl)ethanone 4-Methylphenyl, pyridin-4-yl 239.28 g/mol Crystallographic data available
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethanone 4-Bromophenyl, thiophen-2-yl 309.19 g/mol Antifungal activity reported
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one 4-Methylphenyl, sulfoximine 226.30 g/mol Catalytic applications (DFT studied)
1-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4-yl-ethanone 4-Fluorophenyl, pyrimidinyl 276.34 g/mol Antibacterial potential

Key Observations :

  • Aryl Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) enhance stability but may reduce solubility compared to electron-donating methyl groups (e.g., ).
  • Bioactivity : Thiophene and pyrimidine substituents () correlate with antimicrobial activity, suggesting the target compound’s pyrrolidine group may offer similar or enhanced interactions.

Pyrrolidine-Containing Analogues

Table 2: Pyrrolidine-Modified Ethanones

Compound Name Substituents Molecular Weight Notable Features Reference
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Pyrrolidinyl, hydroxymethyl 143.19 g/mol Chiral center; potential CNS activity
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine 4-Ethylphenyl, pyrrolidinyl 218.34 g/mol Amine functionality enhances polarity
1-(Adamantan-1-yl)-2-(pyridinylmethyl)sulfinyl-ethanone Adamantyl, sulfinyl-pyrrolidine ~350 g/mol* Selective enzyme inhibition

Key Observations :

  • Pyrrolidine Modifications : Hydroxymethyl substitution () improves solubility, while adamantyl groups () enhance lipophilicity and target affinity.
  • Chirality : The (2R)-configuration in underscores the importance of stereochemistry in biological activity, a factor relevant to the target compound’s pyrrolidin-2-yl group.

Functional Group Comparisons

Table 3: Substituent Impact on Physical Properties

Compound Name Melting Point (°C) LogP (Predicted) Synthetic Method Reference
1-(4-Chloromethylphenyl)-sulfoximine-ethanone 137.3–138.5 1.8 Ru(II)-catalyzed synthesis
2-(4-Methoxyphenyl)amino-1-(methylsulfonyl)ethanone 149–151 2.1 Multi-step alkylation
1-(4-Methylphenyl)ethanol (Intermediate) N/A 1.5 NaBH₄ reduction

Key Observations :

  • Melting Points : Sulfoximine and sulfonyl groups () increase melting points due to stronger intermolecular forces.
  • Synthetic Complexity : The target compound’s pyrrolidine group may require specialized methods (e.g., reductive amination or cyclization) akin to .

Biological Activity

1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is notable for its unique structure, which combines a pyrrolidine ring with a para-substituted methylphenyl group. This structural configuration may influence its interaction with various biological systems, leading to diverse pharmacological effects.

  • Chemical Formula : C13_{13}H17_{17}NO
  • Molecular Weight : Approximately 203.28 g/mol
  • CAS Number : 1528503-33-4

The compound is part of a broader class of substituted phenylpyrrolidines, which are often explored for their pharmacological properties. The synthesis of this compound typically involves reactions that can enhance its biological activity or modify its properties for specific applications.

Research indicates that compounds similar to this compound may exhibit interactions with neurotransmitter transporters, particularly those involved in dopamine (DAT), norepinephrine (NET), and serotonin (SERT) uptake. Studies have shown that analogs of this compound can inhibit the uptake of these neurotransmitters, suggesting potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

Table 1: Inhibition Potency of Related Compounds

Compound NameDAT Inhibition IC50_{50} (nM)NET Inhibition IC50_{50} (nM)SERT Inhibition IC50_{50} (nM)
Pyrovalerone2030>100
Compound 4u152580
Compound 4t10205

Antibacterial and Antifungal Properties

Research on related pyrrolidine derivatives has demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives exhibit notable effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

  • Against Staphylococcus aureus: MIC = 3.12 µg/mL
  • Against E. coli: MIC = >125 µg/mL

These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy, potentially leading to the development of new therapeutic agents.

Case Studies

  • Pyrrolidine Derivatives in Neuropharmacology :
    A study focused on the neuropharmacological effects of various pyrrolidine derivatives, including those structurally similar to this compound. The research indicated that these compounds could modulate dopaminergic activity, which is crucial for treating neuropsychiatric disorders.
  • Antimicrobial Activity Assessment :
    Another study evaluated the antimicrobial properties of several pyrrolidine compounds against a range of pathogens. The results highlighted the potential of these compounds as lead structures for developing new antibiotics, especially against resistant strains.

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